molecular formula C13H14N2O2 B3053895 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde CAS No. 568594-04-7

4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde

Cat. No. B3053895
CAS RN: 568594-04-7
M. Wt: 230.26 g/mol
InChI Key: JRHFVNNSDNOHGT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Spectral Data : Available NMR, IR, and HRMS spectra .

Scientific Research Applications

Ratiometric Fluorescent Probing

The application of imidazole-based compounds, such as 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde, has been explored in the development of ratiometric fluorescent probes. For instance, a study by Lin et al. (2008) designed a novel ratiometric fluorescent probe for cysteine and homocysteine, which showed a significant hypsochromic shift in emission, indicating its potential in quantitative detection of these amino acids (Lin et al., 2008).

Antimicrobial and Antioxidant Activities

Imidazole derivatives have been synthesized and evaluated for their potential in antimicrobial and antioxidant activities. A study by Hussain et al. (2009) synthesized a series of compounds involving 4-(1H-imidazol-1-yl) benzaldehyde, which demonstrated significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).

Corrosion Inhibition

In the field of corrosion inhibition, imidazole-based molecules have shown promising results. Costa et al. (2021) researched the application of various imidazole derivative molecules, including 4-(1H-imidazole-1-yl)benzaldehyde, as corrosion inhibitors for carbon steel in an acidic medium. The study found a correlation between the molecule's global hardness and its anticorrosion efficiency (Costa et al., 2021).

Synthesis and Crystal Structure Analysis

Research has also been conducted on the synthesis methods and crystal structure analysis of imidazole-based compounds. Felsmann et al. (2012) synthesized solvated bisimidazole derivatives, including a compound analogous to lophine, and analyzed their structure using X-ray crystallography, revealing interesting conformational properties (Felsmann et al., 2012).

Bioimaging Applications

Imidazole derivatives have been explored in bioimaging applications. Cheng et al. (2013) developed a ratiometric optical probe for hydrogen sulfite, which demonstrated high selectivity and a large emission wavelength shift, making it suitable for bioimaging applications in HeLa cells (Cheng et al., 2013).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

properties

IUPAC Name

4-(3-imidazol-1-ylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-10-12-2-4-13(5-3-12)17-9-1-7-15-8-6-14-11-15/h2-6,8,10-11H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHFVNNSDNOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651103
Record name 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

568594-04-7
Record name 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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